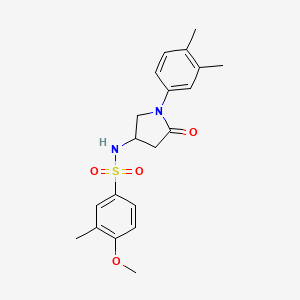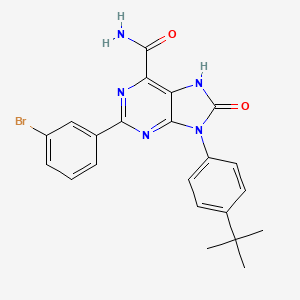![molecular formula C17H14BrN3O3S B3301078 4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 906152-28-1](/img/structure/B3301078.png)
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as BAY 61-3606 and is used as a selective inhibitor of the protein tyrosine phosphatase SHP-2.
Mécanisme D'action
BAY 61-3606 acts as a selective inhibitor of SHP-2, which is a protein tyrosine phosphatase that regulates various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of SHP-2, BAY 61-3606 disrupts the signaling pathways that are essential for the growth and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
BAY 61-3606 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the suppression of immune cell activity, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, BAY 61-3606 has been found to reduce the production of inflammatory cytokines, which play a critical role in the development of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BAY 61-3606 in lab experiments is its selectivity for SHP-2, which allows for the specific inhibition of this protein without affecting other cellular processes. However, one of the limitations of using BAY 61-3606 is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on BAY 61-3606, including the development of more potent and selective inhibitors of SHP-2, the investigation of its therapeutic potential in other diseases, and the exploration of its use in combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of BAY 61-3606.
Applications De Recherche Scientifique
BAY 61-3606 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of SHP-2, which is involved in the regulation of cell signaling pathways. Additionally, BAY 61-3606 has been found to suppress the activity of immune cells, which play a critical role in the development of autoimmune disorders.
Propriétés
IUPAC Name |
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLPKYMXPDMRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B3300997.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3300999.png)
![3-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B3301007.png)

![6-Nitrothieno[3,2-b]pyridin-7-ol](/img/structure/B3301019.png)
![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B3301030.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301056.png)
![Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B3301067.png)




